molecular formula C25H42BN3O6 B1676567 MG-262 CAS No. 179324-22-2

MG-262

Katalognummer: B1676567
CAS-Nummer: 179324-22-2
Molekulargewicht: 491.4 g/mol
InChI-Schlüssel: MWKOOGAFELWOCD-FKBYEOEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

MG-262 is a boronic peptide acid that selectively inhibits the chymotryptic activity of the proteasome. Its structure consists of a peptide moiety and a boronic acid group, which are crucial for its inhibitory function. The compound has been shown to induce apoptosis in various cell types by disrupting protein degradation pathways, leading to the accumulation of regulatory proteins involved in cell cycle arrest and apoptosis .

Cancer Research

This compound has been extensively studied for its potential in cancer therapy:

  • Inhibition of Tumor Cell Growth : Studies demonstrate that this compound can reduce the viability of cancer cells, such as retinoblastoma cells, by inducing growth arrest and apoptosis through the activation of caspases and the poly(ADP-ribose) polymerase pathway .
  • Mechanism in Cancer Models : In vitro experiments have shown that this compound treatment leads to increased expression of cell cycle inhibitors like p21 and p27, which are critical for halting cell proliferation. This effect has been observed across various cancer cell lines, suggesting broad applicability in oncology .

Neurodegenerative Diseases

Recent research has explored the use of this compound as a model for studying neurodegeneration:

  • Retinal Degeneration Model : Intravitreal injection of this compound in rats resulted in significant inner retinal degeneration characterized by reduced proteasome activity and increased levels of polyubiquitinated proteins. This model helps elucidate the role of the ubiquitin-proteasome system in maintaining retinal integrity and could provide insights into diseases like glaucoma .

Osteoclast Differentiation Studies

This compound's impact on osteoclasts has been documented:

  • Osteoclast Formation Inhibition : In vitro studies indicate that this compound significantly inhibits osteoclast differentiation in a dose-dependent manner. For instance, treatment with 0.01 µM reduced osteoclast formation to 27% compared to controls . This finding is crucial for understanding bone resorption processes and developing treatments for osteoporosis.

Cardiovascular Research

This compound's effects extend to cardiovascular studies:

  • Systemic Proteasomal Inhibition : In animal models, systemic administration of this compound inhibited chymotryptic activity across multiple organs (heart, lungs, liver) by 50–75%. This systemic effect highlights its potential utility in studying proteasome-related cardiovascular pathologies .

Toxicology and Safety Assessments

The safety profile of this compound has also been investigated:

  • Toxicity Studies : Evaluations have shown that while this compound effectively induces apoptosis in target cells, it is essential to assess its toxicity in non-target tissues to establish safe dosing regimens for potential therapeutic applications .

Data Summary Table

Application AreaKey FindingsReference(s)
Cancer ResearchInduces apoptosis via caspase activation ,
Neurodegenerative DiseasesModel for retinal degeneration; affects ubiquitin levels ,
Osteoclast DifferentiationInhibits osteoclast formation dose-dependently ,
Cardiovascular ResearchSystemic inhibition affects multiple organs ,
ToxicologyRequires assessment for non-target tissue toxicity

Wirkmechanismus

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Z-Leu-Leu-Leu-B(OH)2 beinhaltet die Kupplung einer Peptidsequenz mit einer Boronsäureeinheit. Die Peptidsequenz wird typischerweise unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert, die die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für Z-Leu-Leu-Leu-B(OH)2 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz eine großtechnische SPPS gefolgt von der Reinigung und Charakterisierung umfassen, um die Reinheit und Aktivität der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Z-Leu-Leu-Leu-B(OH)2 unterliegt hauptsächlich Reaktionen im Zusammenhang mit seiner Proteasom-inhibitorischen Aktivität. Es nimmt unter Standardlaborbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen

Die Verbindung ist in Dimethylsulfoxid (DMSO) und Ethanol löslich, aber in Wasser unlöslich. Sie ist stabil bei -20 °C lagern und sollte unmittelbar vor Gebrauch gelöst werden, um ihre Aktivität zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von Z-Leu-Leu-Leu-B(OH)2 mit dem Proteasom gebildet wird, ist ein Komplex, der die chymotryptische Aktivität des Proteasoms inhibiert. Diese Hemmung führt zu verschiedenen nachgeschalteten Effekten, darunter Zellwachstumsarrest und Induktion von Zelltod .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Z-Leu-Leu-Leu-B(OH)2 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für die chymotryptische Aktivität des Proteasoms. Seine Boronsäureeinheit ist entscheidend für seine inhibitorische Funktion und unterscheidet sie von anderen Proteasomhemmern .

Biologische Aktivität

MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a potent boronic peptide acid that functions primarily as a proteasome inhibitor. It selectively and reversibly inhibits the chymotryptic activity of the proteasome, which plays a crucial role in regulating protein degradation within cells. This compound has garnered significant attention in biomedical research for its diverse biological activities, particularly in cancer therapy and cellular regulation.

This compound acts by binding to the active site of the proteasome, leading to the inhibition of protein degradation. This inhibition results in the accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. Key effects include:

  • Inhibition of Cell Growth : this compound has been shown to reduce the viability of various cell types, including fibroblasts derived from nasal mucosa and polyps, by inducing cell growth arrest and inhibiting DNA replication .
  • Induction of Apoptosis : The compound promotes apoptosis through mechanisms involving loss of mitochondrial membrane potential, activation of caspases (specifically caspase-3), and poly(ADP-ribose) polymerase (PARP) cleavage .
  • Cell Cycle Regulation : this compound increases the expression of cell cycle inhibitors such as p21 and p27, further contributing to its growth-inhibitory effects .

In Vivo Studies

In vivo studies have demonstrated that this compound effectively inhibits proteasomal activity across various organs. For instance, systemic administration in transgenic mice resulted in a 50–75% reduction in chymotryptic activity in key tissues such as the heart, lungs, skeletal muscle, and liver .

Study 1: Osteoclast Differentiation Inhibition

A study investigated the effects of this compound on osteoclast differentiation. The results indicated that treatment with this compound significantly inhibited osteoclast formation in a dose-dependent manner. At concentrations as low as 0.01 µM, osteoclast differentiation was reduced by approximately 27% .

Study 2: Toxicological Assessment

In a toxicological assessment involving mice, various doses of this compound were administered to evaluate acute toxicity and potential side effects. Mice treated with higher doses (e.g., 100 mg/kg) exhibited severe symptoms and mortality within hours post-treatment. Lower doses showed reduced activity but still indicated significant biological effects .

Summary of Key Findings

Study Effect Observed Concentration Outcome
In Vitro Cell ViabilityReduced viability in fibroblastsVaries (up to 4000 µg/ml)Cell growth arrest
Osteoclast DifferentiationInhibition of differentiation0.01 µM - 0.001 µMReduction to 27%
Toxicity AssessmentAcute toxicity symptoms25 mg/kg - 100 mg/kgMortality at high doses

Additional Insights

Research has shown that this compound also impacts signaling pathways related to inflammation and immune responses. It has been identified as an effective agent against certain cancers due to its ability to induce apoptosis in malignant cells while sparing normal cells under specific conditions .

Eigenschaften

IUPAC Name

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOOGAFELWOCD-FKBYEOEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170795
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-22-2
Record name MG-262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PS-III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PS-III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MG-262
Reactant of Route 2
Reactant of Route 2
MG-262
Reactant of Route 3
Reactant of Route 3
MG-262
Reactant of Route 4
Reactant of Route 4
MG-262
Reactant of Route 5
Reactant of Route 5
MG-262
Reactant of Route 6
MG-262
Customer
Q & A

Q1: What is the primary target of MG-262?

A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of this compound-mediated proteasome inhibition?

A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

  • Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]
  • Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]
  • Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []
  • Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is this compound used in research on neurodegenerative diseases?

A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can this compound be used in cancer research?

A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does this compound interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding this compound?

A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for this compound research?

A9: Further research on this compound is crucial to:

  • Identify potential biomarkers that can predict response to this compound treatment. []
  • Develop strategies to improve its delivery to specific targets and minimize potential side effects. []
  • Explore its potential as a therapeutic agent in combination with other drugs. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.